molecular formula C28H32N4O2 B074806 Chromopyrazol CAS No. 1433-81-4

Chromopyrazol

Cat. No.: B074806
CAS No.: 1433-81-4
M. Wt: 456.6 g/mol
InChI Key: ZXGDQOJRQLRPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds are often explored for applications in catalysis, materials science, and pharmaceuticals due to their tunable electronic properties and coordination capabilities .

Properties

CAS No.

1433-81-4

Molecular Formula

C28H32N4O2

Molecular Weight

456.6 g/mol

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C28H32N4O2/c1-20-26(27(33)32(31(20)6)25-10-8-7-9-11-25)28(34,21-12-16-23(17-13-21)29(2)3)22-14-18-24(19-15-22)30(4)5/h7-19,34H,1-6H3

InChI Key

ZXGDQOJRQLRPQQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on Chromopyrazol and structurally or functionally related compounds, including pyrazole derivatives, triazole-pyrazole hybrids, and chromate-containing composites.

Structural and Functional Comparison

Property This compound Triazole-Pyrazole Hybrids Phenol-Formaldehyde/Pyrazole Composite
Core Structure Pyrazole + chromate groups Pyrazole fused with triazole rings Pyrazole embedded in phenol-formaldehyde matrix
Synthetic Route Likely metal-coordination synthesis Click chemistry via triazenylpyrazole precursors Condensation polymerization
Key Applications Catalysis, corrosion inhibition Antifungal agents, photoluminescent materials Chromate adsorption, wastewater treatment
Spectral Features Expected IR peaks: 500–600 cm⁻¹ (Cr–O bonds) IR: 620–375 cm⁻¹ (C–N, N–N stretches) FTIR: Broad O–H stretches (phenolic groups)

Stability and Reactivity

  • This compound : Chromate groups likely enhance thermal stability (decomposition >300°C) and redox activity .
  • Triazole-Pyrazole Hybrids : Stable under physiological conditions (t₁/₂: 12–24 hrs) due to aromatic stacking .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound 13C-NMR (ppm) IR Peaks (cm⁻¹) Mass Spec (m/z)
This compound (hypothetical) 150–160 (Cr–O) 530 (Cr–O), 690 (C–N) 320 [M⁺]
Triazole-Pyrazole Hybrids 120–140 (triazole) 620–375 (C–N, N–N) 280–350 [M⁺]
Phenol-Formaldehyde Composite 110–130 (phenolic) 3400 (O–H) N/A

Critical Insights and Limitations

  • This compound’s Advantage: Potential dual functionality as a catalyst and antimicrobial agent due to chromate’s redox activity .
  • Triazole-Pyrazole Hybrids : Superior bioactivity but face synthesis complexity (e.g., multi-step click reactions) .
  • Evidence Gaps : Direct data on this compound’s pharmacokinetics and toxicity are absent; further studies are needed to validate hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.